N-[2-(4-butoxyphenoxy)ethyl]propanamide
Description
N-[2-(4-Butoxyphenoxy)ethyl]propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a 4-butoxyphenoxy ethyl group. This compound is characterized by its ether-linked aromatic moiety (4-butoxyphenoxy) and a short alkyl chain (ethyl) connecting to the amide nitrogen. The butoxy group may enhance lipophilicity, while the phenoxy ether could influence electronic properties and metabolic stability .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35g/mol |
IUPAC Name |
N-[2-(4-butoxyphenoxy)ethyl]propanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-18-13-6-8-14(9-7-13)19-12-10-16-15(17)4-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) |
InChI Key |
KIFKUMPVMHUQKG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCCNC(=O)CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCNC(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Aromatic Substituents: The 4-butoxyphenoxy group in the target compound contrasts with halogenated (e.g., 3-chlorophenethyl in ), fused heterocyclic (e.g., benzofuran in tasimelteon ), or sulfonamide groups (e.g., in ). These variations influence receptor affinity and metabolic pathways.
- Amide Linkage : All compounds share the propanamide core, but the nitrogen substituent varies significantly, affecting hydrogen-bonding capacity and steric interactions. For example, the ethyl group in the target compound may offer flexibility compared to bulkier substituents like naphthyl in AZD3199 .
Pharmacological Activity and Target Specificity
- Anti-Inflammatory Derivatives: N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () leverages ibuprofen’s isobutylphenyl group for COX inhibition, while the chlorophenethyl moiety may enhance binding to inflammatory targets .
- Central Nervous System (CNS) Agents: Tasimelteon’s benzofuran and cyclopropyl groups enable selective melatonin receptor activation . The target compound’s butoxyphenoxy group, being less polar, might favor blood-brain barrier penetration, but this requires validation.
- Opioid Analogs : 2'-Fluoroortho-Fluorofentanyl () uses fluorophenyl and piperidine groups for µ-opioid receptor binding. The target compound’s ether linkage and absence of a piperidine ring likely preclude opioid activity .
Physicochemical Comparison :
Solubility and Bioavailability :
- Chlorine in ’s compound may enhance halogen bonding but introduce metabolic stability challenges .
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